molecular formula C16H13NO2 B3032532 2-benzyl-1,3(2H,4H)-isoquinolinedione CAS No. 21640-31-3

2-benzyl-1,3(2H,4H)-isoquinolinedione

Cat. No.: B3032532
CAS No.: 21640-31-3
M. Wt: 251.28 g/mol
InChI Key: WLKLQVQYVROPCI-UHFFFAOYSA-N
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Description

2-Benzyl-1,3(2H,4H)-isoquinolinedione is a heterocyclic compound featuring a fused isoquinoline-dione scaffold with a benzyl group at the 2-position. This structural motif is critical in medicinal chemistry due to its resemblance to tetrahydroisoquinoline (THIQ) alkaloids, which are prevalent in bioactive natural products and pharmaceuticals . The benzyl substituent enhances reactivity and enantioselectivity in synthetic pathways, particularly in organocatalytic amination reactions, by reducing steric hindrance at the reaction center .

Properties

IUPAC Name

2-benzyl-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-15-10-13-8-4-5-9-14(13)16(19)17(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKLQVQYVROPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297631
Record name 2-benzyl-1,3(2H,4H)-isoquinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21640-31-3
Record name NSC116967
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzyl-1,3(2H,4H)-isoquinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Homophthalimide Intermediates

The most widely reported method involves the alkylation of homophthalimide (isoquinoline-1,3(2H,4H)-dione) with benzyl halides. Homophthalimide (14) is synthesized via cyclocondensation of 2-(carboxymethyl)benzoic acid (12) with urea (13) under thermal or microwave-assisted conditions.

Step 1: Synthesis of Homophthalimide (14)
A mixture of 2-(carboxymethyl)benzoic acid (12) and urea (13) is heated at 100°C in a microwave reactor (720 W) for 8 minutes, followed by reflux in methanol. The product precipitates upon cooling, yielding homophthalimide in 84% purity (m.p. 237–239°C). Spectroscopic data confirm the structure:

  • IR (KBr) : 3324 cm⁻¹ (N–H stretch), 1722 cm⁻¹ (C=O stretch).
  • ¹H NMR (400 MHz, CDCl₃) : δ 3.65 (s, 2H, CH₂), 7.24–7.43 (m, 4H, Ar–H), 8.68 (s, 1H, NH).

Step 2: N-Benzylation of Homophthalimide
Homophthalimide (14) undergoes alkylation with benzyl bromide in the presence of a base. In a typical procedure, 14 (1 equiv) is dissolved in a 1:1 mixture of ethanol and toluene, followed by the addition of piperidine (1.5 equiv) to deprotonate the N–H group. Benzyl bromide (1.2 equiv) is added dropwise, and the reaction is refluxed for 4–8 hours. The crude product is purified via column chromatography (hexane:ethyl acetate = 95:5), yielding this compound in 50–64% yield.

Optimization Insights

  • Base Selection : Piperidine outperforms weaker bases (e.g., K₂CO₃) due to its ability to fully deprotonate the imide NH.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote side reactions; ethanol-toluene mixtures balance reactivity and selectivity.
  • Temperature : Reflux conditions (80–100°C) are critical for complete conversion.

Silver-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides

An alternative route involves Ag-catalyzed cyclization of 2-alkynyl benzyl azides to construct the isoquinoline core, followed by oxidation to introduce the dione functionalities. While this method efficiently generates substituted isoquinolines, post-synthetic oxidation steps are required to achieve the dione structure, reducing overall yield.

Procedure

  • Cyclization : 2-Alkynyl benzyl azides are treated with AgNO₃ (5 mol%) in acetonitrile at 60°C for 12 hours, forming the isoquinoline skeleton.
  • Oxidation : The intermediate is oxidized with KMnO₄ in acidic conditions to introduce ketone groups at positions 1 and 3.

Limitations

  • Low functional group tolerance during oxidation.
  • Moderate yields (40–55%) due to multi-step synthesis.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficiency, scalability, and limitations of each approach:

Method Yield (%) Key Advantages Limitations
Homophthalimide Alkylation 50–64 High selectivity, one-pot synthesis Requires stoichiometric base
Ag-Catalyzed Cyclization 40–55 Modular isoquinoline core formation Multi-step, harsh oxidation conditions
Rh-Catalyzed Coupling N/A Atom-economical, mild conditions Underexplored for imides

Characterization and Analytical Data

This compound is characterized by:

  • ¹H NMR (600 MHz, CDCl₃) : δ 4.92 (s, 2H, CH₂Ph), 7.25–7.38 (m, 5H, Ar–H), 7.45–7.62 (m, 4H, isoquinoline–H).
  • IR (KBr) : 1718 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
  • MS (ESI+) : m/z 295.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3(2H,4H)-isoquinolinedione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted isoquinolinedione derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • 2-benzyl-1,3(2H,4H)-isoquinolinedione serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives through oxidation, reduction, and substitution reactions. For instance:
    • Oxidation can yield quinone derivatives.
    • Reduction can produce hydroquinone derivatives.
    • Substitution can introduce different functional groups into the benzyl moiety.

Table 1: Common Reactions Involving this compound

Reaction TypeProducts FormedCommon Reagents
OxidationQuinone derivativesKMnO₄, CrO₃
ReductionHydroquinone derivativesNaBH₄, LiAlH₄
SubstitutionVarious substituted derivativesAmines, thiols in the presence of a base

Biological Activities

Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity by inhibiting the enzyme TDP2 (tyrosyl-DNA phosphodiesterase 2). This inhibition may sensitize cancer cells to DNA-damaging agents, making it a candidate for cancer therapeutics .

Antiviral Properties
The compound has shown promise in antiviral research, particularly against hepatitis C virus by inhibiting NS5B polymerase. This mechanism disrupts viral replication processes, highlighting its potential as an antiviral agent .

Enzyme Inhibition
Ongoing studies are investigating the compound's effects on various enzymes relevant to disease processes. Its ability to inhibit specific enzymes could lead to new therapeutic strategies for treating viral infections and other diseases .

Medicinal Chemistry

Therapeutic Potential
The therapeutic applications of this compound are being explored extensively. Its structural modifications may enhance its potency against different biological targets. Researchers are focusing on optimizing its chemical structure to improve efficacy and reduce toxicity in potential drug formulations .

Case Studies

Case Study 1: Anticancer Activity
A study demonstrated that modifications to the isoquinoline structure of this compound enhanced its activity against various cancer cell lines. The research involved testing different analogs and assessing their cytotoxic effects through cell viability assays .

Case Study 2: Antiviral Activity
In another investigation, researchers synthesized several derivatives of the compound and evaluated their inhibitory effects on hepatitis C virus replication. The most promising candidates were identified based on their IC50 values in biochemical assays .

Mechanism of Action

The mechanism by which 2-benzyl-1,3(2H,4H)-isoquinolinedione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

Benzyl vs. Alkyl Substituents
  • Branched Alkyl Groups : Replacing the benzyl group with branched alkyl substituents (e.g., iso-butyl) maintains high enantiomeric excess (ee >90%) but slightly reduces reaction yields (75–85%) compared to linear alkyl chains (Table 1) .
  • Meta-Substituted Benzyl Groups : Meta-substituted benzyl derivatives (e.g., 3-bromo or 3-nitrobenzyl) exhibit lower yields (60–70%) and reduced ee values (80–85%) due to steric and electronic effects, whereas para- and ortho-substituted benzyl groups achieve >90% ee .

Table 1: Comparative Yields and ee Values for 4-Alkylisoquinolinedione Amination

Substituent Type Yield (%) ee (%) Reference
Linear n-Butyl 85 92
Branched iso-Butyl 75 90
3-Bromobenzyl 65 82
4-Methoxybenzyl 88 95
Heteroatom Variations
  • Thio Derivatives: Replacing oxygen with sulfur in the dione moiety (e.g., 1-thio-1,3(2H,4H)-isoquinolinedione) alters electronic properties, enhancing electrophilicity and enabling Friedel-Crafts cyclization reactions .
  • Pyridine Hybrids: WAY-265497, a 4-[[(pyridinylmethyl)amino]methylene]-6-iodo-isoquinolinedione, demonstrates potent CDK4 inhibition (IC₅₀ = 2 nM) due to its pyridine-thioether substituent, highlighting the role of heteroatoms in bioactivity .

Structural and Crystallographic Comparisons

  • 3-(3-Bromobenzyl)isoquinolin-1(2H)-one: This derivative exhibits a torsion angle of -178.69° at the N–C2–C10–C11 bond, stabilizing a trans-geometry. Hydrogen bonding (N–H⋯O) forms a centrosymmetric dimer, contrasting with the benzyl-substituted compound’s planar isoquinoline ring system .
  • Thiazole Hybrids: The photoreaction product 4-[(2,5-dimethylthiazol-4-yl)methyl]-4-hydroxy-2-methylisoquinolinedione features a chiral center (C9) and intramolecular hydrogen bonding, which may influence solubility and pharmacokinetics .

Pharmacological Profiles

  • ARC 239: A piperazine-substituted isoquinolinedione (2-[2-[4-(o-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethyl derivative) acts as an α-2B adrenergic receptor antagonist. Its complex substituent pattern enhances receptor binding affinity compared to simpler benzyl derivatives .

Catalytic Amination

  • Organocatalysis: Using bifunctional thiourea catalysts, 2-benzyl-isoquinolinedione undergoes enantioselective amination with azodicarboxylates, achieving >90% ee at 40°C. Higher temperatures (60°C) improve yields without compromising stereoselectivity .
  • Palladium-Catalyzed Coupling: 4-Arylisoquinolinediones are synthesized via Pd-catalyzed cross-coupling of aryl halides with isoquinolinediones, enabling diversification at the 4-position .

Biological Activity

2-Benzyl-1,3(2H,4H)-isoquinolinedione is a compound belonging to the isoquinoline family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of key enzymes involved in various diseases, including cancer and viral infections.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N1O2C_{16}H_{15}N_{1}O_{2}. Its structure features a benzyl group attached to an isoquinoline core with two carbonyl groups that contribute to its biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Notably, it has been identified as an inhibitor of:

  • Tyrosyl-DNA Phosphodiesterase 2 (TDP2) : The compound exhibits significant inhibitory activity against TDP2, with studies showing an IC50 value of 4.8 μM for certain analogs . This inhibition is crucial for potential applications in cancer therapy, as TDP2 plays a role in DNA damage repair mechanisms.
  • Hepatitis C Virus NS5B Polymerase : The compound also acts as an inhibitor of this enzyme, which is essential for viral replication. It binds to the active site of the polymerase, preventing the polymerization of viral RNA.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : The compound's ability to inhibit TDP2 suggests potential use in cancer treatment by sensitizing cancer cells to DNA-damaging agents. Studies indicate that modifications to the isoquinoline structure can enhance potency against cancer cell lines .
  • Antiviral Properties : By inhibiting NS5B polymerase, the compound shows promise in treating hepatitis C infections. Its mechanism involves disrupting viral replication processes.
  • Enzyme Inhibition : Beyond TDP2 and NS5B, ongoing research explores the compound's effects on other enzymes that could be relevant in various therapeutic contexts.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on TDP2 Inhibition :
    • A systematic structure-activity relationship (SAR) analysis was conducted on various analogs of isoquinoline-1,3-diones. The results indicated that specific modifications significantly enhance inhibitory potency against TDP2 .
CompoundIC50 (μM)Notes
12q4.8Best analog identified for TDP2 inhibition
12>10Less potent than 12q
  • Antiviral Activity Assessment :
    • Research demonstrated that this compound effectively inhibits hepatitis C virus replication in vitro by targeting NS5B polymerase. The binding affinity and inhibition kinetics were characterized through biochemical assays.

Q & A

Q. What are the recommended methods for synthesizing 2-benzyl-1,3(2H,4H)-isoquinolinedione with high purity?

  • Methodological Answer : Synthesis typically involves reacting a precursor (e.g., isoquinolinone derivatives) with benzyl halides or anhydrides under reflux conditions. For example, a validated approach includes using phthalic anhydride in acetic acid, followed by column chromatography for purification . Key steps:
  • Reagent selection : Use anhydrous solvents (e.g., dioxane) and catalysts like 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency.
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate the product.
  • Documentation : Record CAS numbers, molecular weights, and purity (>95% by HPLC) to ensure reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H NMR and MS : Confirm molecular structure via proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm) and molecular ion peaks (e.g., [M+H]+ at m/z 371.399) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending.
  • Purity validation : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Apply a 2<sup>k</sup> factorial design to evaluate variables (e.g., temperature, catalyst concentration, reaction time). Example workflow:
  • Factor selection : Prioritize variables affecting yield (e.g., solvent polarity, reflux duration).
  • Data analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy).
  • Validation : Confirm optimized conditions via triplicate runs (e.g., 80°C, 0.1M DMAP, 12-hour reflux) .

Q. How to resolve contradictory bioactivity data in acetylcholinesterase inhibition studies involving this compound?

  • Methodological Answer :
  • Orthogonal validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) using Ellman’s method .
  • Statistical rigor : Apply Tukey’s HSD test to compare IC50 values across studies, accounting for batch-to-batch variability.
  • Structural analogs : Compare results with derivatives (e.g., 2-acetyl or 2-benzoyl variants) to isolate substituent effects .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electrophilic sites (e.g., carbonyl carbons).
  • Molecular docking : Simulate interactions with biological targets (e.g., acetylcholinesterase active site) using AutoDock Vina .
  • Validation : Corrogate computational results with experimental kinetics (e.g., Hammett plots) .

Reproducibility and Data Integrity

Q. How to ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer :
  • Detailed logs : Document solvent batches (e.g., anhydrous dioxane from Sigma-Aldrich, Lot #XYZ), storage conditions (-20°C), and instrument calibration dates .
  • Cross-lab validation : Share samples with collaborators for independent NMR/MS verification .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Methodological Answer :
  • Non-linear regression : Fit sigmoidal curves (variable slope) using GraphPad Prism to calculate LD50 values.
  • Error analysis : Report 95% confidence intervals and use Kolmogorov-Smirnov tests to assess normality .

Experimental Design Considerations

Q. How to integrate AI-driven automation into reaction optimization for this compound?

  • Methodological Answer :
  • Smart laboratories : Implement platforms like Chemspeed or LabDroid for autonomous parameter adjustments (e.g., real-time HPLC feedback).
  • Machine learning : Train models on historical yield data (e.g., random forests to predict optimal solvent ratios) .

Q. What orthogonal assays validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) to confirm direct target engagement.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-benzyl-1,3(2H,4H)-isoquinolinedione
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2-benzyl-1,3(2H,4H)-isoquinolinedione

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